1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with a phenoxy group and an oxalic acid moiety.
Preparation Methods
The synthesis of 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid involves several steps:
Synthesis of the phenoxy group: The phenoxy group is synthesized by reacting 4-methoxy-2-prop-2-enylphenol with an appropriate alkylating agent.
Formation of the piperidine ring: The piperidine ring is formed by reacting the phenoxy group with an appropriate piperidine derivative under controlled conditions.
Combination with oxalic acid: The final step involves reacting the piperidine derivative with oxalic acid to form the desired compound.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid can be compared with similar compounds such as:
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine: This compound lacks the oxalic acid moiety, which may affect its chemical properties and biological activity.
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;malonic acid: This compound has a malonic acid moiety instead of oxalic acid, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-4-6-16-13-17(20-3)8-9-18(16)21-12-11-19-10-5-7-15(2)14-19;3-1(4)2(5)6/h4,8-9,13,15H,1,5-7,10-12,14H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZATRUUHQTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=C(C=C(C=C2)OC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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